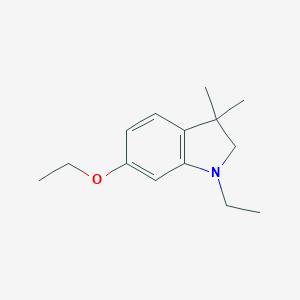
Tris(2-(4-pyridyl)ethyl)phosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-(4-pyridyl)ethyl)phosphine oxide, also known as TPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPPO is a phosphine oxide ligand that is widely used in coordination chemistry and catalysis. It has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.
作用机制
Tris(2-(4-pyridyl)ethyl)phosphine oxide acts as a bidentate ligand, coordinating with metal ions through its pyridyl nitrogen atoms. It stabilizes metal complexes by forming strong bonds with the metal ion, leading to enhanced catalytic activity. Tris(2-(4-pyridyl)ethyl)phosphine oxide has also been shown to act as a redox mediator, facilitating electron transfer between metal ions and substrates.
生化和生理效应
Tris(2-(4-pyridyl)ethyl)phosphine oxide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe option for laboratory experiments. Tris(2-(4-pyridyl)ethyl)phosphine oxide has also been used as a fluorescent probe for the detection of metal ions in biological systems.
实验室实验的优点和局限性
Tris(2-(4-pyridyl)ethyl)phosphine oxide has several advantages for laboratory experiments. It is relatively easy to synthesize and is cost-effective. Tris(2-(4-pyridyl)ethyl)phosphine oxide is also stable under a wide range of conditions, making it a versatile ligand for metal-catalyzed reactions. However, Tris(2-(4-pyridyl)ethyl)phosphine oxide has some limitations, including its limited solubility in water and some organic solvents. This can make it challenging to use in certain reactions, and researchers may need to modify the reaction conditions to optimize its performance.
未来方向
There are several future directions for the use of Tris(2-(4-pyridyl)ethyl)phosphine oxide in scientific research. One area of interest is the development of new metal complexes using Tris(2-(4-pyridyl)ethyl)phosphine oxide as a ligand. These complexes could have unique catalytic properties and could be used in a wide range of chemical reactions. Another area of interest is the use of Tris(2-(4-pyridyl)ethyl)phosphine oxide as a fluorescent probe for the detection of metal ions in biological systems. This could have significant applications in the field of bioimaging and could lead to the development of new diagnostic tools for diseases. Finally, Tris(2-(4-pyridyl)ethyl)phosphine oxide could be used in the development of new materials with unique properties, such as sensors, catalysts, and optoelectronic devices.
Conclusion:
In conclusion, Tris(2-(4-pyridyl)ethyl)phosphine oxide is a versatile ligand that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its applications in coordination chemistry and catalysis, and has shown promising results in various fields, including material science, organic synthesis, and medicinal chemistry. While there is still much to learn about Tris(2-(4-pyridyl)ethyl)phosphine oxide, its potential for future applications is significant, and it is likely to continue to be an important area of research in the coming years.
合成方法
Tris(2-(4-pyridyl)ethyl)phosphine oxide can be synthesized through different methods, including the reaction of triethylphosphine with 4-bromopyridine, followed by oxidation with hydrogen peroxide. Another method involves the reaction of triethylphosphine with 4-pyridinecarboxaldehyde, followed by oxidation with m-chloroperbenzoic acid. The synthesis of Tris(2-(4-pyridyl)ethyl)phosphine oxide is relatively simple and cost-effective, making it an attractive option for research purposes.
科学研究应用
Tris(2-(4-pyridyl)ethyl)phosphine oxide has been extensively studied for its applications in coordination chemistry and catalysis. It is widely used as a ligand in metal-catalyzed reactions, such as cross-coupling reactions, hydrogenation, and oxidation. Tris(2-(4-pyridyl)ethyl)phosphine oxide has been shown to enhance the catalytic activity of various metal complexes, leading to higher yields and selectivity in chemical reactions.
属性
CAS 编号 |
131501-31-0 |
|---|---|
产品名称 |
Tris(2-(4-pyridyl)ethyl)phosphine oxide |
分子式 |
C21H24N3P |
分子量 |
349.4 g/mol |
IUPAC 名称 |
tris(2-pyridin-4-ylethyl)phosphane |
InChI |
InChI=1S/C21H24N3P/c1-10-22-11-2-19(1)7-16-25(17-8-20-3-12-23-13-4-20)18-9-21-5-14-24-15-6-21/h1-6,10-15H,7-9,16-18H2 |
InChI 键 |
FGSSCQBNIWVXSB-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
规范 SMILES |
C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
其他 CAS 编号 |
131501-31-0 |
同义词 |
tris(2-pyridin-4-ylethyl)phosphane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)












